2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-7-chloro-5-fluoro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c1-18(2,3)12-6-4-11(5-7-12)10-23-17-21-15-9-13(20)8-14(19)16(15)22-17/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBDMIHKHIOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(O2)C(=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Attachment of the Benzyl Sulfanyl Group: The benzyl sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide (e.g., benzyl chloride) with a thiol derivative (e.g., tert-butylthiol) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Benzoxazoles: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties for various applications.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties. The presence of halogen atoms enhances its interaction with microbial targets.
- Antiviral Activity : Studies have shown that benzoxazole derivatives exhibit activity against viruses, with specific modifications leading to improved efficacy.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
Antibacterial Activity
Benzoxazole derivatives have shown effective inhibition against various bacterial strains:
| Compound | Target Bacteria | Inhibition Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | Xanthomonas oryzae | 47.6 | 52.4 |
| Compound B | Xanthomonas citri | 36.8 | Not specified |
| Compound C | Escherichia coli | 50.0 | 70.0 |
The inhibition mechanism often involves upregulation of succinate dehydrogenase during oxidative phosphorylation.
Antifungal Activity
The antifungal potential has also been documented:
| Compound | Fungal Species | IC50 (μg/mL) |
|---|---|---|
| Compound D | Fusarium graminearum | 23.39 |
| Compound E | Botrytis cinerea | 50.42 |
| Compound F | Colletotrichum gloeosporioides | 29.61 |
These compounds demonstrated selective inhibitory effects against specific fungi.
Antiviral Activity
Benzoxazole derivatives have been explored for antiviral activity:
| Compound | Protective Activity (%) at 100 mg/L |
|---|---|
| Compound G | 54.41 |
| Compound H | 52.23 |
The electron-donating groups in the benzoxazole ring significantly contribute to antiviral efficacy.
Anticancer Activity
Cytotoxic effects against various cancer cell lines have been observed:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HepG2 (Liver) | 10.0 |
Mechanisms involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antibacterial Properties : Evaluated the antibacterial effects of a series of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, highlighting structural modifications that impact activity levels.
- Antifungal Efficacy : Research demonstrated effective control over fungal diseases in crops using benzoxazole derivatives against various plant pathogens.
- Anticancer Research : Investigations revealed increased cytotoxicity against multiple cancer cell lines due to specific structural modifications.
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues in the Benzoxazole Family
The benzoxazole scaffold is widely utilized in medicinal and materials chemistry. Below is a comparative analysis with structurally related compounds:
Table 1: Substituent Effects on Key Properties
Substituent-Driven Differences
- This could favor interactions with biological targets.
- Sulfanyl vs. Oxygen Linkers : The -S- group in the target compound may confer greater metabolic resistance compared to the oxygen-based linkages in the tert-butyl-containing crystal structure from , where -O–CH2–C(O)–O- chains adopt specific conformations .
- The compound in exhibits a Caryl–C–Caryl angle of 111.5° and distinct torsion angles (-173.7°, -10.2°), suggesting rigid conformations .
Biological Activity
The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole is a derivative of benzoxazole known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their potential in medicinal chemistry, particularly for their antibacterial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
- Molecular Formula : C18H17ClFNOS
- Molecular Weight : 349.85 g/mol
- CAS Number : [Not provided in the search results]
Antibacterial Activity
Recent studies indicate that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.
Table 1: Antibacterial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Inhibition Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|
| Compound A | Xanthomonas oryzae | 47.6 | 52.4 |
| Compound B | Xanthomonas citri | 36.8 | Not specified |
| Compound C | E. coli | 50.0 | 70.0 |
The inhibition mechanism often involves the upregulation of Succinate dehydrogenase (SDH) during oxidative phosphorylation, which disrupts bacterial reproduction .
Antifungal Activity
The antifungal potential of benzoxazole derivatives has also been documented. The compound's structure allows it to interact effectively with fungal cell membranes and inhibit growth.
Table 2: Antifungal Activity Against Phytopathogenic Fungi
| Compound | Fungal Species | IC50 (μg/mL) |
|---|---|---|
| Compound D | Fusarium graminearum | 23.39 |
| Compound E | Botrytis cinerea | 50.42 |
| Compound F | C. gloeosporioides | 29.61 |
These compounds demonstrated selective inhibitory effects against specific fungi, indicating their potential as agricultural fungicides .
Antiviral Activity
Benzoxazole derivatives have also been explored for antiviral activity. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance this activity.
Table 3: Antiviral Activity Against Tobacco Mosaic Virus (TMV)
| Compound | Protective Activity (%) at 100 mg/L |
|---|---|
| Compound G | 54.41 |
| Compound H | 52.23 |
The electron-donating groups in the benzoxazole ring significantly contribute to antiviral efficacy .
Anticancer Activity
Benzoxazole derivatives have exhibited cytotoxic effects against various cancer cell lines, including breast, lung, liver, and prostate cancers.
Table 4: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HepG2 (Liver) | 10.0 |
The mechanisms of action involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antibacterial Properties : A recent study evaluated the antibacterial effects of a series of benzoxazole derivatives against Gram-positive and Gram-negative bacteria, finding that modifications in the side chain significantly impacted activity levels.
- Antifungal Efficacy : Another research highlighted the antifungal potential of benzoxazole derivatives against various plant pathogens, demonstrating effective control over fungal diseases in crops.
- Anticancer Research : Investigations into the anticancer properties revealed that certain structural modifications led to increased cytotoxicity against multiple cancer cell lines, suggesting pathways for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
